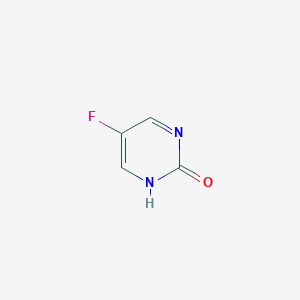

5-Fluoro-2-hydroxypyrimidine

Descripción general

Descripción

5-Fluoro-2-pirimidona, también conocida como 5-fluoro-2-hidroxipirimidina, es un derivado de pirimidina fluorado con la fórmula molecular C4H3FN2O. Es un compuesto heterocíclico que contiene un anillo de pirimidina sustituido con un átomo de flúor en la posición 5 y un grupo hidroxilo en la posición 2. Este compuesto es de gran interés en la química medicinal y la investigación farmacéutica debido a sus potenciales actividades biológicas y aplicaciones.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 5-fluoro-2-pirimidona se puede lograr a través de varias rutas sintéticas. Un método común involucra la fluoración de 2-hidroxipirimidina. La reacción típicamente involucra el uso de un reactivo de fluoración electrófilo como Selectfluor o N-fluorobenzenosulfonimida (NFSI) bajo condiciones controladas. La reacción se lleva a cabo en un solvente adecuado, como acetonitrilo o diclorometano, a temperatura ambiente o temperaturas ligeramente elevadas. El tiempo de reacción puede variar desde unas pocas horas hasta toda la noche, dependiendo de las condiciones y reactivos específicos utilizados .

Métodos de Producción Industrial

La producción industrial de 5-fluoro-2-pirimidona puede involucrar rutas sintéticas similares pero a mayor escala. El proceso puede incluir la optimización de las condiciones de reacción, los pasos de purificación y las medidas de control de calidad para garantizar un alto rendimiento y pureza del producto final. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.

Análisis De Reacciones Químicas

Tipos de Reacciones

5-Fluoro-2-pirimidona experimenta varias reacciones químicas, que incluyen:

Reacciones de Sustitución: El átomo de flúor en la posición 5 puede ser sustituido por otros nucleófilos, como aminas o tioles, bajo condiciones apropiadas.

Reacciones de Oxidación y Reducción: El grupo hidroxilo en la posición 2 puede participar en reacciones de oxidación y reducción, lo que lleva a la formación de diferentes derivados.

Reacciones de Ciclización: El compuesto puede experimentar reacciones de ciclización para formar sistemas de anillos fusionados, que pueden tener actividades biológicas únicas.

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles y haluros. Las reacciones se llevan a cabo típicamente en solventes polares como dimetilformamida (DMF) o dimetilsulfóxido (DMSO) a temperaturas elevadas.

Reacciones de Oxidación: Se pueden utilizar agentes oxidantes como permanganato de potasio (KMnO4) o peróxido de hidrógeno (H2O2).

Reacciones de Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) se utilizan comúnmente.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de pirimidina 5-sustituidos, mientras que las reacciones de oxidación y reducción pueden conducir a la formación de diferentes compuestos hidroxilados o deshidroxilados.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

5-Fluoro-2-hydroxypyrimidine is primarily recognized for its role as an antitumor agent. It functions as an inhibitor of thymidylate synthase, an essential enzyme in DNA synthesis, leading to the inhibition of cancer cell proliferation. The compound is incorporated into RNA and DNA, disrupting normal cellular processes and inducing cell death through mechanisms such as DNA strand breaks and inhibition of RNA function.

Case Study: Preclinical Trials

In preclinical studies, 5-fluoropyrimidin-2-one (a related compound) demonstrated significant anti-tumor activity against various cancer models, including colon cancer and leukemia . These findings suggest that this compound may have similar therapeutic potential.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes due to its structural similarity to natural nucleobases. This property makes it a valuable candidate for developing enzyme inhibitors in biochemical research.

Synthesis of Advanced Materials

The compound serves as a building block in the synthesis of more complex fluorinated heterocycles, which are essential in developing advanced materials with unique electronic properties. Its reactivity allows for the formation of various derivatives that can be tailored for specific applications in materials science .

Agricultural Applications

Fungicide Development

Research has indicated that derivatives of this compound can function as fungicides. These compounds are effective against a range of fungi, including ascomycetes and basidiomycetes, making them promising candidates for agricultural use to protect crops from fungal diseases .

Chemical Synthesis

This compound is utilized in chemical synthesis processes, including the preparation of manganese fluoro(hydroxy)pyrimidinato complexes. Such complexes have potential applications in catalysis and material sciences .

Data Tables

Mecanismo De Acción

El mecanismo de acción de 5-fluoro-2-pirimidona implica su interacción con objetivos moleculares y vías específicas. En la química medicinal, las pirimidinas fluoradas como 5-fluoro-2-pirimidona se sabe que inhiben enzimas involucradas en la síntesis de ácidos nucleicos, como la timidilato sintasa. Esta inhibición interrumpe la síntesis de ADN y ARN, lo que lleva al arresto del ciclo celular y la apoptosis en células que se dividen rápidamente, como las células cancerosas . Además, el compuesto puede interactuar con otras enzimas y proteínas, modulando varios procesos celulares y vías de señalización.

Comparación Con Compuestos Similares

Compuestos Similares

5-Fluorouracilo (5-FU): Un agente quimioterapéutico ampliamente utilizado que inhibe la timidilato sintasa e interrumpe la síntesis de ADN.

5-Fluoro-2'-desoxiuridina (FdUrd): Un análogo nucleosídico utilizado en el tratamiento del cáncer.

5-Fluoro-2'-desoxicitidina (FdCyd): Otro análogo nucleosídico con propiedades anticancerígenas.

Singularidad de 5-Fluoro-2-Pirimidona

5-Fluoro-2-pirimidona es única debido a su patrón de sustitución específico y la presencia de un átomo de flúor y un grupo hidroxilo en el anillo de pirimidina. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación. Su capacidad de experimentar diversas reacciones químicas y formar una amplia gama de derivados aumenta aún más su utilidad en la química medicinal y otros campos científicos .

Actividad Biológica

5-Fluoro-2-hydroxypyrimidine (5-FHP) is a fluorinated pyrimidine derivative that has garnered attention for its biological activity, particularly in the context of cancer treatment. This compound is known for its role as an antimetabolite, primarily through its interaction with key enzymes involved in nucleic acid synthesis. This article delves into the biological activity of 5-FHP, highlighting its mechanisms of action, biochemical properties, and relevant research findings.

5-FHP exerts its biological effects primarily by inhibiting thymidylate synthase (TS), an enzyme critical for DNA synthesis. The inhibition of TS leads to a depletion of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair. This mechanism is similar to that of other fluoropyrimidines like 5-fluorouracil (5-FU), where the active metabolite 5-fluoro-2′-deoxyuridine 5′-monophosphate (FdUMP) binds covalently to TS, disrupting its function and resulting in cytotoxic effects on rapidly dividing cells .

The biochemical properties of 5-FHP are significant in understanding its role as an antitumor agent:

- Incorporation into Nucleic Acids : 5-FHP can be incorporated into RNA and DNA, leading to the formation of fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP). These metabolites interfere with normal nucleic acid function, contributing to the cytotoxic effects observed in cancer cells.

- Cellular Effects : The compound influences various cellular processes, including gene expression and cell signaling pathways. Its ability to disrupt normal cellular metabolism makes it a potent candidate for cancer therapy.

Pharmacokinetics

The pharmacokinetics of 5-FHP involves its absorption, distribution, metabolism, and excretion (ADME). It has been observed that when administered orally, 5-FHP exhibits erratic absorption and nonlinear pharmacokinetics. This variability can affect its therapeutic efficacy and necessitates careful dosing strategies in clinical settings.

Research Findings

A number of studies have investigated the biological activity of 5-FHP and its derivatives:

- Case Study: Antitumor Activity : Research has demonstrated that various derivatives of 5-FHP exhibit potent antitumor activity against murine leukemia cells (L5178Y). Specifically, certain phosphorodiamidate derivatives showed comparable cytostatic effects to established treatments like FdUrd .

- Inhibition Studies : In vitro studies have confirmed that compounds derived from 5-FHP can inhibit the growth of L1210 mouse leukemia cells with IC50 values in the nanomolar range. The mechanism involves intracellular conversion to FdUMP, which subsequently inhibits TS activity .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

5-fluoro-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPABFFGQPLJKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174067 | |

| Record name | 5-Fluoropyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2022-78-8, 214290-48-9 | |

| Record name | 5-Fluoropyrimidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002022788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoropyrimidin-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoropyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2(1H)-pyrimidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Fluoro-pyrimidin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FLUOROPYRIMIDIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VXI7T1BI5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 5-fluoropyrimidin-2-one and its derivatives like 5-fluorocytosine?

A1: 5-Fluorocytosine itself is a prodrug that is converted inside fungal cells to 5-fluorouracil. 5-Fluorouracil then acts as an antimetabolite, primarily disrupting RNA synthesis by inhibiting the enzyme thymidylate synthase. This inhibition blocks the production of thymidine, a crucial nucleotide for DNA replication, ultimately leading to fungal cell death. [, ]

Q2: How does the structure of 5-fluoropyrimidin-2-one contribute to its binding affinity?

A2: Research indicates that 5-fluoropyrimidin-2-one likely binds to its target enzyme as the covalent hydrate 3,4-dihydrouridine. This binding is influenced by the presence of the 4-hydroxyl group. Studies with cytidine deaminase, an enzyme that interacts with similar pyrimidine analogs, show that mutations affecting zinc-coordinating residues, particularly those interacting with the 4-hydroxyl group, significantly decrease the binding affinity for transition-state analogs like 5-fluoropyrimidin-2-one ribonucleoside (3,4) hydrate. [, ]

Q3: What is known about the structural characteristics of 5-fluoropyrimidin-2-one?

A3: 5-Fluoropyrimidin-2-one is characterized by its molecular formula C4H3FN2O and a molecular weight of 114.08 g/mol. Its crystal structure reveals a planar pyrimidine ring substituted with a fluorine atom at the 5-position and a keto group at the 2-position. Spectroscopic studies have provided insights into its electronic structure and interactions with solvents. [, ]

Q4: How does the structure of 5-fluoropyrimidin-2-one derivatives impact their antitumor activity?

A4: Studies exploring structure-activity relationships (SAR) of 5′-deoxy-5-fluorocytidine derivatives demonstrate that modifications at the 5′-position with alkylamine, alkoxyl, and amidine groups can significantly impact antitumor activity. Some of these derivatives exhibited comparable inhibitory effects on lung, breast, liver, and colon cancer cells to capecitabine, a known anticancer drug. []

Q5: What are the known pseudopolymorphs of 5-fluorocytosine, and how do their hydrogen-bonding patterns differ?

A5: Research has identified three new pseudopolymorphs of 5-fluorocytosine: 5-fluorocytosine dimethyl sulfoxide solvate, 5-fluorocytosine dimethylacetamide hemisolvate, and 5-fluorocytosine hemihydrate. While all three structures exhibit similar hydrogen-bond patterns within the 5-fluorocytosine ribbons (formed through R(2)(2)(8) dimer interactions), the hydrogen bonds formed with the solvent molecules lead to variations in the overall crystal packing. These differences result in the formation of layers or tubes of 5-fluorocytosine ribbons depending on the specific solvent. []

Q6: What are the implications of keto-enol tautomerism in 5-fluorouracil and its derivatives?

A6: Research using fluorescence spectroscopy and DFT calculations has shown that 5-fluorouracil and its derivatives exhibit keto-enol tautomerism in aqueous solutions. This tautomerism influences their luminescent properties and can be affected by factors such as pH and solvent polarity. The study identified specific tautomers for various 5-fluorouracil derivatives and highlighted the role of intermolecular proton transfer in the fluorescence of rare tautomers. []

Q7: Are there any known analytical techniques for characterizing and quantifying 5-fluoropyrimidin-2-one?

A7: Various analytical techniques can be employed for the characterization and quantification of 5-fluoropyrimidin-2-one. These include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.